molecular formula C9H13ClN2S B1429480 2-(Pyrrolidin-3-ylthio)pyridine hydrochloride CAS No. 1420872-64-5

2-(Pyrrolidin-3-ylthio)pyridine hydrochloride

Cat. No.: B1429480
CAS No.: 1420872-64-5
M. Wt: 216.73 g/mol
InChI Key: DVAQMVXBSHLKAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyrrolidin-3-ylthio)pyridine hydrochloride is a chemical compound that features a pyridine ring substituted with a pyrrolidin-3-ylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-3-ylthio)pyridine hydrochloride typically involves the reaction of pyridine derivatives with pyrrolidine derivatives under specific conditions. One common method includes the nucleophilic substitution reaction where a pyridine derivative reacts with a pyrrolidin-3-ylthio compound in the presence of a suitable base and solvent .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-3-ylthio)pyridine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-(Pyrrolidin-3-ylthio)pyridine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-3-ylthio)pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The pyridine ring and the pyrrolidin-3-ylthio group can interact with various enzymes and receptors, leading to biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a pyridine ring and a pyrrolidin-3-ylthio group. This combination of functional groups provides distinct chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

2-pyrrolidin-3-ylsulfanylpyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2S.ClH/c1-2-5-11-9(3-1)12-8-4-6-10-7-8;/h1-3,5,8,10H,4,6-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVAQMVXBSHLKAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1SC2=CC=CC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Pyrrolidin-3-ylthio)pyridine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(Pyrrolidin-3-ylthio)pyridine hydrochloride
Reactant of Route 3
Reactant of Route 3
2-(Pyrrolidin-3-ylthio)pyridine hydrochloride
Reactant of Route 4
Reactant of Route 4
2-(Pyrrolidin-3-ylthio)pyridine hydrochloride
Reactant of Route 5
Reactant of Route 5
2-(Pyrrolidin-3-ylthio)pyridine hydrochloride
Reactant of Route 6
2-(Pyrrolidin-3-ylthio)pyridine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.